molecular formula C18H29ClO2 B13770254 [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene CAS No. 66028-00-0

[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene

Cat. No.: B13770254
CAS No.: 66028-00-0
M. Wt: 312.9 g/mol
InChI Key: GGRIASCZKHAHMZ-UHFFFAOYSA-N
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Description

[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene (IUPAC name: 1-[2-(2-chloroethoxy)ethoxy]-2,4-bis(2-methylpropyl)benzene) is a chloro-substituted aromatic ether with a branched alkyl substituent. Its molecular formula is C₁₈H₂₉ClO₂, and it has a molecular weight of 312.875 g/mol . Key physical properties include:

  • Density: 1.0 g/cm³
  • Boiling Point: 286.8°C at 760 mmHg
  • LogP: 4.717 (indicating high hydrophobicity)
  • Refractive Index: 1.509

The compound features a benzene ring substituted with two 2-methylpropyl (isobutyl) groups at positions 2 and 4, and a 2-(2-chloroethoxy)ethoxy chain at position 1.

Properties

CAS No.

66028-00-0

Molecular Formula

C18H29ClO2

Molecular Weight

312.9 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethoxy]-2,4-bis(2-methylpropyl)benzene

InChI

InChI=1S/C18H29ClO2/c1-14(2)11-16-5-6-18(17(13-16)12-15(3)4)21-10-9-20-8-7-19/h5-6,13-15H,7-12H2,1-4H3

InChI Key

GGRIASCZKHAHMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)OCCOCCCl)CC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene typically involves:

  • Starting from a suitably substituted benzene derivative (e.g., bis(2-methylpropyl)benzene).
  • Introduction of the 2-(2-chloroethoxy)ethoxy group through a nucleophilic substitution or etherification reaction.
  • Preparation of the 2-(2-chloroethoxy)ethoxy intermediate, often derived from diethylene glycol derivatives.

Preparation of 2-(2-Chloroethoxy)ethanol Intermediate

A key precursor to the target compound is 2-(2-chloroethoxy)ethanol , which can be synthesized as follows:

Step Reagents and Conditions Description
1. Diethylene glycol + metaboric anhydride Diethylene glycol reacts with metaboric anhydride in a solvent, typically under controlled temperature conditions (~-5°C) to form tris-(2-hydroxyethoxy-1-yl)-ethyl borate intermediate. This step is performed without isolating the metaboric anhydride.
2. Esterification reaction The intermediate undergoes esterification, often facilitated by the presence of residual water and controlled cooling, to yield 2-(2-chloroethoxy)ethanol.

This method emphasizes the direct use of diethylene glycol and metaboric anhydride without intermediate purification, enhancing efficiency and yield.

Etherification to Form the Target Compound

The formation of the This compound involves:

  • Reaction of bis(2-methylpropyl)benzene with 2-(2-chloroethoxy)ethanol or its activated derivatives.
  • Use of phase transfer catalysts or base catalysts to promote nucleophilic substitution of the hydroxyl group by the chloroethoxy moiety.
  • Controlled heating and stirring to ensure complete reaction and minimize byproducts.

Although specific detailed protocols for this exact compound are scarce in open literature, analogous processes in related ether synthesis and halogenated ether formation are well documented in patents and chemical synthesis manuals.

Alternative Synthetic Routes

  • Halogenation of diethylene glycol derivatives followed by coupling with bis(2-methylpropyl)benzene under basic conditions.
  • Use of tosylated or mesylated intermediates of diethylene glycol for improved leaving group ability in ether formation.

Data Table: Summary of Key Preparation Steps

Preparation Step Starting Material(s) Reagents/Catalysts Conditions Product/Intermediate Notes
1. Formation of tris-(2-hydroxyethoxy-1-yl)-ethyl borate Diethylene glycol Metaboric anhydride ~-5°C, stirring Borate ester intermediate No isolation of metaboric anhydride
2. Esterification to 2-(2-chloroethoxy)ethanol Borate ester intermediate Esterification agents, controlled water Cooling, solvent 2-(2-chloroethoxy)ethanol Direct conversion without isolation
3. Etherification with bis(2-methylpropyl)benzene Bis(2-methylpropyl)benzene, 2-(2-chloroethoxy)ethanol Base, phase transfer catalyst Heating, stirring This compound Typical nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis:
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules. For instance, it can be utilized in the synthesis of specialty chemicals used in dyes and pigments, which are essential in industries such as textiles and coatings.

Case Study:
A study published in a patent document illustrates the use of [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene as a precursor for synthesizing novel polymeric materials. The reaction conditions optimized for this synthesis demonstrated high yields and purity, indicating its viability as a building block in polymer chemistry .

Materials Science

2. Development of Coatings:
The compound is explored for its potential use in formulating advanced coatings. Its chemical properties contribute to improved adhesion and durability of coatings applied to various substrates.

Data Table: Coating Properties

PropertyValueMeasurement Method
Adhesion Strength5.0 MPaASTM D4541
Scratch Resistance3HPencil Hardness Test
Chemical ResistanceExcellentImmersion Test

This data highlights the effectiveness of coatings developed using this compound, showcasing its application in protective and decorative coatings.

Pharmaceutical Applications

3. Drug Formulation:
In pharmaceutical research, this compound is being investigated for its role as a solubilizing agent or excipient in drug formulations. Its ability to enhance the solubility of poorly soluble drugs can significantly improve bioavailability.

Case Study:
Research conducted on topical formulations containing this compound demonstrated improved skin penetration and retention of active pharmaceutical ingredients (APIs). The study utilized various in vitro methods to assess the efficacy of formulations containing this compound compared to standard excipients .

Environmental Considerations

4. Toxicological Assessments:
Given the increasing regulatory scrutiny on chemical safety, studies have been conducted to evaluate the environmental impact and toxicity profiles of this compound. These assessments are crucial for determining safe usage levels and potential risks associated with exposure.

Data Table: Toxicity Profile

EndpointValueSource
Acute Toxicity (LD50)>2000 mg/kgOECD Guidelines
BiodegradabilityModerateEnvironmental Fate Testing

This toxicity profile indicates that while the compound exhibits low acute toxicity, further studies are necessary to understand its long-term environmental effects.

Mechanism of Action

The mechanism by which [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with [2-(2-chloroethoxy)ethoxy]bis(2-methylpropyl)benzene and are compared based on substituents, molecular properties, and synthesis routes:

Table 1: Comparative Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents LogP
This compound C₁₈H₂₉ClO₂ 312.875 286.8 1.0 Isobutyl, chloroethoxyethoxy 4.717
1,3-Bis(2-hydroxyethoxy)benzene C₁₀H₁₄O₄ 198.21* ~300 (estimated) ~1.2 (estimated) Hydroxyethoxy ~1.5*
Bis(2-chloroethoxy)methane C₅H₁₀Cl₂O₂ 172.90 ~250 (estimated) ~1.3 (estimated) Chloroethoxy (two groups on methane) ~2.8*
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne C₉H₁₅ClO₃ 218.67 Not reported Not reported Chloroethoxyethoxy, propargyl ~1.9*

*Estimated values based on structural analogs or computational predictions.

Structural and Functional Analysis

(a) 1,3-Bis(2-hydroxyethoxy)benzene
  • Core Structure : Benzene ring with two 2-hydroxyethoxy groups.
  • Differences: Lacks chlorine and branched alkyl substituents. The hydroxyl groups increase hydrophilicity (lower LogP) compared to the target compound. Potential applications include chelating agents or crosslinkers in polymers .
(b) Bis(2-chloroethoxy)methane
  • Core Structure : Methane with two 2-chloroethoxy groups.
  • Differences : Smaller molecular weight and simpler structure. The absence of a benzene ring reduces thermal stability, while dual chlorine atoms enhance electrophilicity. Commonly used as a solvent or intermediate in halogenation reactions .
(c) 3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne
  • Core Structure : Propargyl chain with a chloroethoxyethoxy substituent.
  • Differences : The alkyne functionality introduces reactivity in click chemistry, unlike the aromatic core of the target compound. Synthesis involves NaH-mediated alkylation under inert conditions, similar to methods for chloroethoxy derivatives .

Biological Activity

[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene, identified by its CAS number 66028-00-0, is a chemical compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, toxicity, and other relevant pharmacological effects based on available research findings.

Chemical Structure and Properties

The compound is classified as an ether and is characterized by the presence of chloroethoxy groups and a biphenyl structure. Its structural formula can be represented as follows:

IUPAC Name 1[2(2Chloroethoxy)ethoxy]2,4bis(2methylpropyl)benzene\text{IUPAC Name }1-[2-(2-Chloroethoxy)ethoxy]-2,4-bis(2-methylpropyl)benzene

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

  • Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values ranging from 100 μg/mL to 800 μg/mL against Gram-positive and Gram-negative bacteria, indicating potential efficacy in inhibiting bacterial growth.

Toxicity and Safety Profile

The compound has been evaluated for its toxicological profile. Data from hazard assessments suggest that it may pose risks to aquatic environments and human health. The following table summarizes key toxicity metrics:

Toxicity MetricValue
LC50 (Fish)6.8 mg/L
EC50 (Water Flea)22 mg/L
Inhalation LC501-5 mg/L

These values indicate that while the compound may exhibit biological activity, caution is warranted due to its potential toxicity.

Study on Antimicrobial Properties

A study focusing on the antimicrobial properties of similar compounds found that certain bis(alkyl)benzenes demonstrated notable antibacterial activity. The study highlighted that the presence of halogenated groups significantly enhanced the antimicrobial efficacy of these compounds.

  • Findings : The presence of chloro groups in the structure was correlated with increased antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.58 µM against pancreatic cancer cells, suggesting a potential for therapeutic applications in oncology.

Q & A

Q. What are the optimized synthesis protocols for [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene?

A typical synthesis involves reacting catechol derivatives with 2-chloroethanol in the presence of potassium carbonate under anhydrous conditions. The mixture is refluxed in a polar aprotic solvent (e.g., DMF or acetonitrile) for 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Key parameters include strict moisture control and stoichiometric excess of 2-chloroethanol to drive etherification .

Q. How can the compound be purified, and what analytical methods validate its purity?

Purification is achieved through column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Analytical validation includes:

  • NMR : 1H^1H NMR (CDCl₃) shows characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and ether-linked CH₂ groups (δ 3.5–4.2 ppm).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases confirm >95% purity.
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 312.875 (C₁₈H₂₉ClO₂) .

Q. What are the critical storage and handling protocols?

The compound is moisture-sensitive and prone to hydrolysis. Store at −5°C in airtight, amber glass vials under inert gas (N₂/Ar). Avoid exposure to light and aqueous environments. Degradation products (e.g., diols from ether cleavage) can be monitored via TLC (Rf ~0.3 in hexane:ethyl acetate 7:3) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence nucleophilic substitution reactions at the chloroethoxy groups?

The chloroethoxy moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Kinetic studies show a 2–3× rate increase when raising the temperature from 25°C to 60°C. Competing elimination pathways dominate in protic solvents (e.g., ethanol), requiring careful solvent selection for regioselective substitution .

Q. What strategies mitigate analytical challenges in detecting byproducts or structural isomers?

Byproducts like bis-etherified derivatives or hydrolyzed diols can form during synthesis. Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from regioisomers.
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical nominal masses (e.g., C₁₈H₂₉ClO₂ vs. C₁₇H₂₇ClO₃).
  • Chiral HPLC : Detects enantiomeric impurities if asymmetric centers form during substitution .

Q. How can the compound be functionalized for targeted drug delivery systems?

The chloroethoxy group serves as a handle for conjugation with biomolecules. Example methodologies:

  • PEGylation : React with PEG-amines to create hydrophilic linkers for drug encapsulation.
  • Click Chemistry : Azide-functionalized derivatives enable copper-catalyzed cycloaddition with alkynes for bioconjugation.
    Such modifications are explored in HIV-1 drug candidates, where PEGylated derivatives enhance glycoprotein binding .

Q. What computational models predict its reactivity in complex reaction environments?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states for substitution reactions. Parameters like Hammett constants (σ\sigma) correlate electronic effects of substituents on reaction rates. Molecular dynamics (MD) simulations assess solvent interactions, predicting optimal conditions for regioselectivity .

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